molecular formula C25H28O4 B12321711 6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol

Cat. No.: B12321711
M. Wt: 392.5 g/mol
InChI Key: QSCBHDIGHKHWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol is a natural product found in Broussonetia with data available.

Biological Activity

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol, a prenylated flavonoid, exhibits a range of biological activities attributed to its unique chromene structure. This compound is characterized by multiple hydroxyl groups and isoprenyl side chains, which contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C25H28OC_{25}H_{28}O, and it features a complex structure that enhances its biological interactions. The presence of hydroxyl groups increases its solubility and reactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against various strains of bacteria.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antimicrobial activity of several flavonoids, including the compound . It was found to have minimum inhibitory concentrations (MIC) ranging from 8 µM to 64 µM against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
    Bacterial StrainMIC (µM)
    Staphylococcus aureus16
    Staphylococcus epidermidis8
    Bacillus megaterium64
    The compound demonstrated a bactericidal effect at higher concentrations, showing a reduction in colony-forming units (CFU) after treatment .
  • Biofilm Inhibition : The compound also showed promising results in inhibiting biofilm formation. It was effective at disrupting established biofilms of S. aureus, indicating its potential use in treating biofilm-associated infections .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various in vitro assays. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress-related damage. This property is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have indicated that while the compound exhibits antimicrobial properties, it also poses some level of toxicity at higher concentrations.

Cytotoxic Effects

A study on HaCaT cells (human keratinocyte cell line) revealed that the compound was non-toxic at lower concentrations (up to 16 µM), but cell viability decreased significantly at concentrations above 32 µM .

Concentration (µM)Cell Viability (%)
8100
1695
3275
64<10

These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is necessary to minimize cytotoxic effects.

Properties

IUPAC Name

6-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBHDIGHKHWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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